4-Methylbenzimidic acid methyl ester hydrochloride

Overview

Description

Scientific Research Applications

1. Application in Preservatives and Pharmaceuticals

4-Methylbenzimidic acid methyl ester hydrochloride is closely related to compounds like 4-hydroxybenzoic acid methyl ester, commonly known as methylparaben, which is used as a preservative in food, cosmetics, and pharmaceuticals. The efficacy of methylparaben as a preservative is attributed to its ability to inhibit the organification of iodide in thyroid cells (Rousset, 1981). Additionally, the development of analytical methods such as microemulsion electrokinetic chromatography and high performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) has facilitated the quantitative analysis of parabens, including 4-hydroxybenzoic acid methyl ester in various products (Mahuzier, Altria, & Clark, 2001; Cao et al., 2013).

2. Biomedical Research

In the context of biomedical research, derivatives of 4-methylbenzimidic acid methyl ester hydrochloride, such as 4-aminobutyric acid methyl ester hydrochloride, have shown potential in crossing the blood-brain barrier and exhibiting pharmacological effects like anti-aggressive properties (Bianchi et al., 1983).

3. Metabolism and Toxicology Studies

Metabolism studies of compounds structurally similar to 4-methylbenzimidic acid methyl ester hydrochloride, such as parabens, have indicated their rapid metabolism in human liver through esterase hydrolysis and glucuronidation (Abbas et al., 2010). This research is significant in understanding the potential accumulation and toxicity of these compounds in human tissue.

4. Environmental and Safety Monitoring

The development of an electrochemical sensor based on molecularly imprinted polymer for the detection of methyl paraben highlights the importance of monitoring the presence of such compounds in the environment due to their widespread use and potential health risks (Soysal, 2021).

Safety and Hazards

The safety data sheet for “4-Methylbenzimidic acid methyl ester hydrochloride” provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that esters, in general, can interact with various biological targets depending on their structure and functional groups .

Mode of Action

The mode of action of 4-Methylbenzimidic acid methyl ester hydrochloride is likely to involve hydrolysis, a common reaction for esters . In the presence of a dilute acid such as hydrochloric acid, the ester can react with water to produce a carboxylic acid and an alcohol . This reaction is reversible and an equilibrium mixture is produced containing all four substances .

Biochemical Pathways

The hydrolysis of esters can impact various biochemical pathways, depending on the resulting carboxylic acid and alcohol .

Pharmacokinetics

Esters are generally known to be well absorbed and distributed in the body, and they are typically metabolized via hydrolysis .

Result of Action

The result of the action of 4-Methylbenzimidic acid methyl ester hydrochloride is the production of a carboxylic acid and an alcohol through hydrolysis . The specific molecular and cellular effects would depend on the identities of these products and their interactions with cellular components.

Action Environment

The action, efficacy, and stability of 4-Methylbenzimidic acid methyl ester hydrochloride can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with acidic conditions promoting the reaction . Additionally, factors such as temperature and the presence of other substances can also influence the reaction .

properties

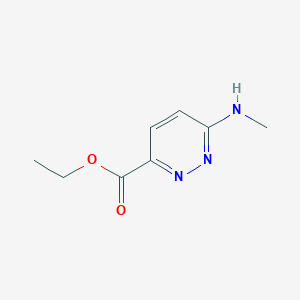

IUPAC Name |

methyl 4-methylbenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-3-5-8(6-4-7)9(10)11-2;/h3-6,10H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPCNKISBYYKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzimidic acid methyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)

![2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B3041799.png)

![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)